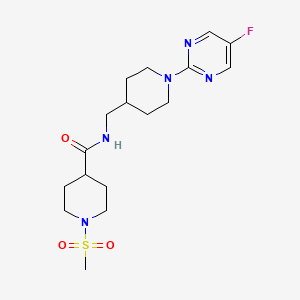

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a bifunctional piperidine derivative characterized by a fluoropyrimidine moiety and a methylsulfonyl carboxamide group. Its structure integrates two piperidine rings: one substituted with a 5-fluoropyrimidin-2-yl group and the other modified with a methylsulfonyl carboxamide. The 5-fluoropyrimidine group enhances electronic interactions in biological systems, while the methylsulfonyl group contributes to metabolic stability and solubility.

Biological Activity

The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a 5-fluoropyrimidine moiety and a methylsulfonyl group, which are believed to enhance its biological activity. The synthesis typically involves several steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling to yield the final product.

Synthetic Routes

- Fluoropyrimidine Synthesis : Achieved through fluorination of pyrimidine derivatives.

- Piperidine Formation : Involves cyclization reactions starting from appropriate amine precursors.

- Coupling Reaction : The intermediates are coupled using agents like EDCI or DCC under controlled conditions.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : Its structural components allow it to interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit significant pharmacological effects. For instance, studies have indicated that derivatives can act as potent inhibitors of inflammatory responses by modulating the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of related compounds demonstrated that they significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages. The findings suggest that the compound could be effective in treating conditions characterized by excessive inflammation .

Case Study 2: Anticancer Efficacy

Another investigation explored the anticancer potential of similar piperidine derivatives. It was found that these compounds could inhibit tumor growth in specific cancer cell lines, indicating a promising avenue for further development in oncology .

Table 2: Comparative Analysis of Similar Compounds

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant biological activities:

- Anticancer Activity : Studies have shown that similar piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, showing efficacy against various pathogens. This highlights the potential for developing new antibiotics based on this scaffold.

- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating central nervous system disorders such as depression and anxiety .

Anticancer Research

A recent study investigated the effects of a piperidine derivative on tumor cell lines. The compound was found to inhibit cell proliferation significantly and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was linked to the downregulation of NRF2, a key regulator of antioxidant responses .

Neurological Disorders

In another study focusing on similar compounds, researchers evaluated their potential as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These compounds showed promise in treating conditions such as major depressive disorder and anxiety disorders by modulating neurotransmitter levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step reactions, often starting with fluoropyrimidine and piperidine precursors. Key steps include:

- Coupling reactions : Use of TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (diisopropylethylamine) in dichloromethane to form amide bonds, as demonstrated in analogous piperidine-carboxamide syntheses .

- Purification : Silica gel column chromatography to isolate intermediates and final products, ensuring >98% purity .

- Piperidine functionalization : Substitution reactions at the piperidine nitrogen, such as sulfonylation with methylsulfonyl groups under anhydrous conditions .

Q. Which analytical techniques are essential for structural confirmation?

- LC-MS : Validates molecular weight (e.g., m/z = 510.1 [M + H]+ for a related compound) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent positioning via chemical shifts (e.g., δ 8.2 ppm for fluoropyrimidine protons) and coupling constants .

- HPLC : Assesses purity (>98% at 215/254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Temperature control : Initiating reactions at 0°C followed by gradual warming improves selectivity and reduces side products .

- Reagent stoichiometry : Excess coupling agents (e.g., TBTU at 1.5 eq.) enhance amide bond formation efficiency .

- Workup strategies : Sequential washes with HCl, NaOH, and brine minimize impurities before column chromatography .

- Example: A 90.4 mg yield (27% purity) was achieved for a sulfonamide analog under similar conditions, highlighting the need for iterative optimization .

Q. How should researchers resolve discrepancies in NMR data?

Discrepancies between theoretical and observed spectra may arise from:

- Tautomerism : Fluoropyrimidine rings can exhibit keto-enol tautomerism, altering proton environments. 2D NMR (e.g., COSY, HSQC) clarifies connectivity .

- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts. Cross-referencing with crystallographic data (e.g., bond angles from X-ray diffraction) resolves ambiguities .

- Computational validation : Density Functional Theory (DFT) predicts NMR shifts for comparison .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition assays : Use recombinant kinases or proteases to measure IC50 values. Fluorinated pyrimidines often target nucleotide-binding domains .

- Cell viability assays : MTT/XTT protocols on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. Derivatives with similar fluorinated scaffolds show IC50 values <10 μM .

- Binding studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify target affinity. Piperidine sulfonamides have demonstrated nanomolar binding to CNS receptors .

Q. Methodological Considerations for Data Contradictions

Q. How to address conflicting LC-MS and NMR purity results?

- Sample preparation : Ensure homogeneity by sonicating or filtering samples before analysis.

- Matrix effects : LC-MS may ionize impurities undetected by NMR. Cross-validate with HPLC-UV and adjust gradient elution protocols .

- Example: A compound with 60 mg yield showed 39% purity via LC-MS but resolved to >98% after optimizing mobile-phase composition .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Strict anhydrous conditions : Use molecular sieves or argon atmospheres to prevent hydrolysis of sulfonyl groups .

- Quality control (QC) checkpoints : Intermediate characterization (e.g., FTIR for sulfonamide formation) ensures consistency .

- Statistical Design of Experiments (DoE) : Taguchi or factorial designs identify critical variables (e.g., reaction time, catalyst loading) .

Comparison with Similar Compounds

The structural and functional attributes of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be contextualized against related piperidine and pyrimidine derivatives (Table 1).

Table 1: Comparative Analysis of Piperidine/Pyrimidine Derivatives

Key Comparisons

Structural Complexity :

- The target compound uniquely combines fluoropyrimidine and methylsulfonyl carboxamide groups, distinguishing it from simpler piperidine carboxamides like β-methyl fentanyl (opioid scaffold) or pyrimidine intermediates such as Compound 7/12a (morpholine/nitro substituents) .

- Compared to SARS-CoV-2 inhibitors (e.g., (R)-N-(4-fluorobenzyl)-...), which feature naphthalene and fluorobenzyl groups, the target’s fluoropyrimidine may offer enhanced π-π stacking in enzyme binding .

Synthetic Methodology :

- The target’s synthesis likely parallels Compound 7/12a, which employ TBTU/DIEA-mediated coupling for carboxamide bond formation . However, the absence of nitro or morpholine groups in the target suggests divergent purification strategies.

Metabolic and Physicochemical Properties :

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN5O3S/c1-27(25,26)23-8-4-14(5-9-23)16(24)19-10-13-2-6-22(7-3-13)17-20-11-15(18)12-21-17/h11-14H,2-10H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQNSUHEEYOLTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.